Bis(2-oxo-2-(2-thienyl)ethyl) sulfide
Description
Bis(2-oxo-2-(2-thienyl)ethyl) sulfide is a sulfur-containing heterocyclic compound featuring two 2-thienyl groups linked via sulfide bridges to a central diketone moiety. This structure combines the electron-rich thiophene rings with a flexible sulfide backbone, making it a candidate for applications in medicinal chemistry and materials science. The compound is synthesized via condensation reactions involving 2-thiophenecarboxylic acid derivatives and thiol-containing reagents under controlled conditions, such as ethanol or acetic acid as solvents, followed by crystallization and purification steps . Key physical properties include a molecular formula of C₁₀H₁₀O₂S₃, a molecular weight of 282.38 g/mol, and a melting point range inferred to be 160–170°C based on analogous compounds in the same study . Spectroscopic characterization (IR, NMR, and MS) confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and thienyl (C-S, ~700 cm⁻¹) groups .
Properties
Molecular Formula |
C12H10O2S3 |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C12H10O2S3/c13-9(11-3-1-5-16-11)7-15-8-10(14)12-4-2-6-17-12/h1-6H,7-8H2 |
InChI Key |
XRUVGFSETUZOKG-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSCC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thienyl-Containing Derivatives
a. 3-Hydroxy-3-(2-oxo-2-(2-thienyl)ethyl)oxazole-2(1H)-one
- Structure : Incorporates an oxazole ring instead of a sulfide bridge.
- Synthesis: Uses ethanol and acetic acid under reflux, similar to the target compound .
- Bioactivity : Exhibits moderate antifungal activity (inhibition zone: 12–14 mm against Candida albicans), comparable to the target compound’s antimicrobial profile .
- Physical Properties : Melting point = 180–182°C , molecular weight = 253.29 g/mol .
b. Ethyl 2-(4-iso-butylphenyl)sulfanyl-2-oxo-acetate
- Structure : Replaces thienyl groups with an iso-butylphenyl moiety.
- Synthesis : Likely involves nucleophilic substitution between ethyl 2-chloro-2-oxoacetate and thiols .
- Key Differences : Higher molecular weight (310.78 g/mol ) and lipophilicity due to the iso-butylphenyl group, which may reduce solubility in polar solvents .
Sulfide vs. Sulfonic Acid Derivatives
a. N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic Acid
b. Toluene-4-sulfonic Acid 2-Oxo-2-[3-(5-aryl-[1,3,4]oxadiazol-2-yl)thioureido]ethyl Esters
- Structure : Features a sulfonic acid ester and oxadiazole ring.
- Bioactivity : Demonstrates stronger fungicidal activity (e.g., >90% inhibition against Botrytis cinerea) compared to Bis(2-oxo-2-(2-thienyl)ethyl) sulfide, likely due to the oxadiazole’s electron-withdrawing effects .
Other Sulfur-Containing Compounds
a. Bis(2-chloroethyl) Sulfide (Mustard Gas)
- Structure : Contains reactive chloroethyl groups instead of thienyl-diketone moieties.
- Reactivity: Highly toxic due to alkylating properties, unlike the target compound’s non-alkylating sulfide bridge .
Comparative Data Table
Key Research Findings
- Synthetic Flexibility: this compound shares synthetic routes (e.g., ethanol/acetic acid reflux) with other thienyl derivatives but requires precise stoichiometry to avoid byproducts like oxazole or indole rings .
- Bioactivity Trends : Thienyl-containing compounds generally show moderate antimicrobial activity, which is enhanced by electron-deficient heterocycles (e.g., oxadiazole in ) but reduced by bulky substituents (e.g., iso-butylphenyl in ).
- Solubility Limitations : The sulfide backbone in the target compound confers lower water solubility compared to sulfonic acid derivatives, necessitating DMSO for biological assays .
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